molecular formula C21H19N3O2 B6140232 N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide

Cat. No. B6140232
M. Wt: 345.4 g/mol
InChI Key: OJONYXUBJVGDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide, also known as Compound 14, is a novel small molecule that has gained significant attention in the field of cancer research. It was first synthesized by a group of researchers at the University of Michigan in 2011. Since then, several studies have been conducted to understand its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of several proteins that are involved in cancer cell growth and survival. Inhibition of HSP90 activity leads to the degradation of these proteins, ultimately leading to cancer cell death.
Biochemical and physiological effects:
This compound 14 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, it has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound 14 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Several future directions for research on N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 can be identified. One area of research could focus on improving the solubility of the compound to enhance its efficacy in vivo. Another area of research could focus on identifying biomarkers that can predict the response of cancer cells to this compound 14. Additionally, further studies could be conducted to understand the mechanism of action of this compound 14 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound 14 in humans.

Synthesis Methods

The synthesis of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzamide with 4-chloronicotinoyl chloride to form an intermediate compound. This intermediate is then reacted with N-Boc-phenethylamine to form this compound 14. The final product is obtained after deprotection of the Boc group.

Scientific Research Applications

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 has been extensively studied for its potential application in cancer therapy. Several studies have shown that it has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-9-11-19(12-10-17)24-21(26)18-8-5-13-22-14-18/h2-15H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONYXUBJVGDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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